molecular formula C14H17N3O B11624525 (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

Cat. No.: B11624525
M. Wt: 243.30 g/mol
InChI Key: BVIXGGBKDPPGHJ-UHFFFAOYSA-N
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Description

“(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” is a chemical compound with the empirical formula C13H13NO. Its systematic name is 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . This compound belongs to the carbazole family and exhibits interesting properties due to its fused ring system.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the oxidation of a precursor, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, to form the desired product. The oxidation can be achieved using various reagents and conditions.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

Reactivity: “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction reactions may lead to the formation of secondary amines.

    Substitution: Substituent groups can be introduced at various positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the functional groups introduced. For example, reduction may yield secondary amines, while oxidation can lead to carbonyl-containing compounds.

Scientific Research Applications

Chemistry:

  • “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” serves as a building block in the synthesis of more complex molecules.
  • Its unique structure makes it valuable for studying aromatic systems and reactivity.
Biology and Medicine:
  • Research investigates its potential as a drug candidate due to its carbazole scaffold.
  • Biological assays explore its interactions with receptors and enzymes.
Industry:
  • The compound finds applications in materials science, such as organic semiconductors and dyes.

Mechanism of Action

The exact mechanism by which “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” exerts its effects depends on its specific use. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.

Comparison with Similar Compounds

While there are related carbazole derivatives, this compound’s unique methyl substitution pattern sets it apart. Similar compounds include other carbazoles, such as 6,6’-methylenebis(3-methylcarbazole) .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

InChI

InChI=1S/C14H17N3O/c1-8-5-6-11-10(7-8)9-3-2-4-12(13(9)16-11)17-14(15)18/h5-7,12,16H,2-4H2,1H3,(H3,15,17,18)

InChI Key

BVIXGGBKDPPGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)N

Origin of Product

United States

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